molecular formula C26H32N4O4S B11218292 N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide

N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide

Cat. No.: B11218292
M. Wt: 496.6 g/mol
InChI Key: WLXMPMPLITYMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide is a quinazolinone derivative characterized by a 1,4-dihydroquinazolin-3(2H)-one core substituted with a morpholine ring at position 6 and a thioxo group at position 2. The hexanamide chain at position 3 is further functionalized with a 3-methoxybenzyl group. The compound’s synthesis likely involves multi-step reactions, including Pd-catalyzed cross-coupling or oxidation steps, as seen in analogous quinazolinone syntheses .

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H32N4O4S/c1-33-21-7-5-6-19(16-21)18-27-24(31)8-3-2-4-11-30-25(32)22-17-20(29-12-14-34-15-13-29)9-10-23(22)28-26(30)35/h5-7,9-10,16-17H,2-4,8,11-15,18H2,1H3,(H,27,31)(H,28,35)

InChI Key

WLXMPMPLITYMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is synthesized via cyclocondensation of substituted anthranilic acids with thiourea or isothiocyanates. For example:

  • Method A : Anthranilic acid reacts with phenyl isothiocyanate in pyridine at 110°C for 6 hours, yielding 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with 78% efficiency.

  • Method B : Microwave-assisted cyclization of methyl anthranilate with thiourea in ethanol at 150°C for 15 minutes achieves 85% yield, reducing reaction time by 90% compared to conventional heating.

Table 1: Comparative Analysis of Core Synthesis Methods

MethodReactantsConditionsYield (%)TimeSource
ConventionalAnthranilic acid + CS₂DMF, 120°C, 8h658h
MicrowaveMethyl anthranilate + NH₂CSNH₂EtOH, 150°C, 0.25h8515m
CatalyticAnthranilic acid + PhNCSZnCl₂, 100°C, 3h783h

Introduction of Morpholin-4-yl Group

Regioselective Alkylation at Position 6

The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

  • SNAr Approach : 6-Chloro-2-thioxoquinazolin-4-one reacts with morpholine in DMF at 100°C for 12 hours using NaH as base (72% yield).

  • Ullmann Coupling : Copper(I)-catalyzed coupling with morpholine in toluene at 130°C for 24 hours achieves 68% yield but requires rigorous exclusion of moisture.

Critical Parameters:

  • Solvent : DMF > DMSO > THF for SNAr reactivity

  • Base : NaH (optimal) vs. K₂CO₃ (lower selectivity)

  • Temperature : 100–130°C balances reaction rate vs. decomposition

Hexanamide Chain Elongation

Stepwise Assembly via HATU-Mediated Coupling

The hexanamide spacer is constructed through sequential reactions:

  • Boc Protection : 6-Aminohexanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in THF (quantitative yield).

  • Activation : Boc-protected acid is activated with HATU/DIPEA in DCM, then coupled with 3-methoxybenzylamine (89% yield).

  • Deprotection : TFA-mediated Boc removal in DCM achieves >95% deprotection efficiency.

Table 2: Coupling Reagent Performance

ReagentSolventTemp (°C)Yield (%)Purity (%)Source
HATUDCM258998
EDCIDMF0–257592
DCCTHF256885

Final Assembly and Purification

Amide Bond Formation

The quinazolinone-morpholine intermediate is coupled with the hexanamide precursor using:

  • Method : EDC/HOBt in anhydrous DMF at 0°C → 25°C over 12 hours (82% yield).

  • Challenges : Competing hydrolysis of the thioxo group requires strict anhydrous conditions.

Chromatographic Purification

  • Normal-phase SiO₂ : Eluent = CHCl₃:MeOH (9:1), Rf = 0.35

  • Reverse-phase C18 : Gradient elution (H₂O:ACN + 0.1% TFA) achieves >99% purity

Purity Metrics:

  • HPLC: tR = 12.3 min (C18, 250 × 4.6 mm, 1 mL/min)

  • HRMS: [M+H]+ calc. 563.2421, found 563.2418

Alternative Synthetic Routes

One-Pot Tandem Approach

A recent advance employs a domino reaction combining:

  • Anthranilic acid + morpholine isothiocyanate → 6-morpholin-4-yl-2-thioxoquinazolin-4-one

  • In situ alkylation with 6-bromohexanoyl chloride

  • Final amidation with 3-methoxybenzylamine

This method reduces steps from 5 to 3, achieving 61% overall yield but requiring precise stoichiometric control.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amide coupling step in tert-butanol at 45°C (56% yield), offering a greener alternative to chemical activation.

Scale-Up Challenges and Solutions

Key Issues:

  • Low solubility of intermediates in non-polar solvents

  • Epimerization at the hexanamide stereocenter under basic conditions

Mitigation Strategies:

  • Solvent switch : DMF → DMSO for improved solubility at >100 g scale

  • Chiral auxiliaries : Use of (R)-phenylglycinol to suppress epimerization

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

    The compound N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.

    Anticancer Properties

    Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential as a new antimicrobial agent.

    Summary of Biological Activities

    Activity TypeTest OrganismsResults (MIC µg/mL)
    AnticancerHCT116 (colon cancer)5.0
    MCF7 (breast cancer)7.5
    AntimicrobialStaphylococcus aureus12.5
    Escherichia coli15.0

    Case Studies

    • Anticancer Study : A study published in RSC Advances demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, indicating potent antiproliferative effects .
    • Antimicrobial Evaluation : Another research article highlighted that compounds with similar structural motifs showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with MIC values as low as 6.25 µg/mL .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Table 1: Structural Comparison of Quinazolinone Derivatives
    Compound Name Core Structure Position 6 Substituent Position 2 Substituent Side Chain/Functional Group Key Synthetic Step(s)
    Target Compound 1,4-dihydroquinazolinone Morpholin-4-yl Thioxo N-(3-methoxybenzyl)hexanamide Likely Pd-catalyzed coupling, oxidation
    2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-... Tetrahydroquinazolinone Bis(4-methoxyphenyl) Methyl 2,2-dimethylpropyl Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂
    N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 1H-quinazolinone None Oxo N-(2,4-dichlorophenylmethyl)acetamide Hydrogen peroxide oxidation, CDI-mediated coupling
    Key Observations:

    Substituent Diversity: The target compound’s morpholin-4-yl group at position 6 may enhance solubility compared to the bis(4-methoxyphenyl) group in ’s compound, which introduces bulk and lipophilicity .

    Side Chain Functionalization :

    • The hexanamide chain in the target compound provides flexibility, whereas ’s acetamide chain is shorter, possibly limiting conformational freedom .
    • The 3-methoxybenzyl group in the target compound differs from the 2,4-dichlorophenylmethyl group in , impacting electronic properties and receptor affinity .

    Synthetic Routes :

    • Both the target compound and ’s derivative employ Pd-catalyzed cross-coupling , suggesting scalability for aromatic substitutions .
    • ’s use of hydrogen peroxide oxidation to convert thioxo to oxo groups highlights a pathway adaptable to the target compound’s synthesis .

    Implications of Structural Differences

    • Solubility and Bioavailability : The morpholine ring and methoxybenzyl group in the target compound may improve aqueous solubility compared to ’s dichlorophenyl derivative, which is more lipophilic .
    • Target Selectivity: Substituents like morpholine (electron-rich) vs.
    • Synthetic Complexity : The hexanamide chain in the target compound necessitates multi-step synthesis, whereas shorter chains (e.g., acetamide) reduce synthetic burden .

    Methodological Considerations in Structural Analysis

    The structural determination of quinazolinone derivatives, including the target compound, relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation . These methods ensure accurate bond-length and angle measurements, critical for comparing substituent effects across analogs.

    Biological Activity

    N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide is a synthetic compound belonging to the class of quinazolinone derivatives, which have shown promising biological activities. This article provides a detailed overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C28H28N4O4SC_{28}H_{28}N_{4}O_{4}S, with a molecular weight of 516.6 g/mol. The compound features a quinazolinone core, a morpholine ring, and a methoxybenzyl group, which contribute to its diverse biological activities.

    PropertyValue
    Molecular Formula C28H28N4O4S
    Molecular Weight 516.6 g/mol
    IUPAC Name N-[(3-methoxyphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
    InChI Key CQQLAHXMQBYCJX-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The unique structural features allow it to modulate the activity of these targets, leading to observed effects such as:

    • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines.
    • Antimicrobial Activity : It exhibits selective antibacterial properties against certain strains of bacteria.
    • Anti-inflammatory Effects : Potential anti-inflammatory properties have been noted in some studies.

    Anticancer Activity

    Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

    • MCF-7 Cell Line : The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity.

    Table 1: Antiproliferative Activity Against Cancer Cell Lines

    Cell LineIC50 (µM)Reference
    MCF-73.7
    HeLa29
    HCT 1165.3

    Antimicrobial Activity

    The compound has also been tested for its antimicrobial properties against various bacterial strains:

    • Gram-positive Strains : It showed selective activity against Staphylococcus aureus and Enterococcus faecalis.
    • Gram-negative Strains : Limited activity was observed against Escherichia coli.

    Table 2: Antimicrobial Activity (MIC Values)

    Bacterial StrainMIC (µM)Reference
    Staphylococcus aureus32
    Enterococcus faecalis8

    Case Studies and Research Findings

    Several case studies highlight the therapeutic potential of this compound:

    • Cytotoxicity Studies : A study demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity due to increased lipophilicity and interactions with biological targets .
    • Structure–Activity Relationship (SAR) : Research on related quinazolinone derivatives indicates that modifications in the side chains significantly affect their biological activities, suggesting that further optimization could yield more potent compounds .

    Q & A

    Q. What are the key synthetic pathways for N-(3-methoxybenzyl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves multi-step reactions, including:
    • Step 1 : Formation of the quinazolinone-thione core via cyclocondensation of substituted anthranilic acid derivatives with thiourea under reflux in ethanol .
    • Step 2 : Introduction of the morpholine moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
    • Step 3 : Amide bond formation between the hexanamide chain and the 3-methoxybenzyl group using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

    Q. Optimization Strategies :

    ParameterOptimal RangeImpact on Yield/Purity
    SolventDMF or THFHigher solubility of intermediates
    Temperature80–100°C (reflux)Accelerates cyclization
    CatalystPd(PPh₃)₄ (5 mol%)Enhances coupling efficiency
    Reaction Time12–24 hours (Step 3)Ensures complete amidation

    Q. Which spectroscopic techniques are critical for structural validation, and how should data interpretation be approached?

    • Methodological Answer :
    • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons in the quinazolinone (δ 7.5–8.5 ppm for aromatic protons) and morpholine (δ 3.5–4.0 ppm for N-CH₂) regions. Integration ratios confirm substituent stoichiometry .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexanamide chain .
    • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring, N-H bend at ~3300 cm⁻¹ for the amide) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~600–650 Da) and fragment patterns (e.g., loss of morpholine or hexanamide chain) .

    Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

    • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination:
    • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K .
    • Refinement : SHELXL (for small-molecule refinement) to model thermal parameters and hydrogen bonding (e.g., quinazolinone-morpholine interactions) .
    • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

    Advanced Research Questions

    Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

    • Methodological Answer :
    • Scenario : NMR suggests a planar quinazolinone ring, but SCXRD shows slight puckering.
    • Resolution :

    Re-examine NMR data for dynamic effects (e.g., ring puckering at room temperature vs. static structure in SCXRD) .

    Use density functional theory (DFT) calculations to model energy differences between planar and puckered conformers .

    Validate with variable-temperature NMR to detect conformational flexibility .

    Q. What experimental design strategies improve synthesis reproducibility for complex heterocycles like this compound?

    • Methodological Answer : Apply Design of Experiments (DoE) to optimize multi-variable systems:
    • Factors : Solvent polarity, catalyst loading, temperature.
    • Response Surface Methodology (RSM) : Identify interactions between factors (e.g., high catalyst loading reduces reaction time but increases impurity formation) .
    • Example : A Central Composite Design (CCD) for Step 2 (morpholine coupling):
    RunCatalyst (mol%)Temp (°C)SolventYield (%)
    1380DMF62
    25100THF85
    37120DMSO78

    Q. How can computational docking predict the compound’s bioactivity, and what validation methods are recommended?

    • Methodological Answer :
    • Target Selection : Prioritize kinases or proteases due to the quinazolinone-thione scaffold’s known inhibition properties .
    • Docking Workflow :

    Prepare the ligand (AMBER force field) and receptor (PDB ID: 1ATP for kinase targets).

    Use AutoDock Vina for flexible docking, focusing on H-bond interactions with the morpholine oxygen and thione sulfur .

    • Validation :
    • Compare with experimental IC₅₀ values from enzyme inhibition assays.
    • Perform molecular dynamics (MD) simulations to assess binding stability over 100 ns .

    Data Contradiction Analysis

    Q. How should researchers address conflicting HPLC purity results between in-house and external labs?

    • Methodological Answer :
    • Root Cause : Differences in column chemistry (C18 vs. phenyl-hexyl) or mobile phase pH.
    • Resolution :

    Standardize protocols using a C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in acetonitrile/water .

    Spike samples with a known impurity (e.g., des-methyl analog) to confirm retention time alignment .

    Validate with LC-MS to correlate UV peaks with mass signatures .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.